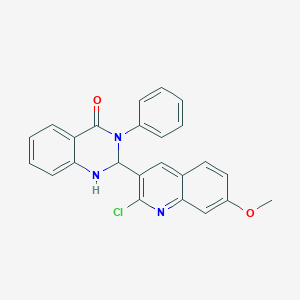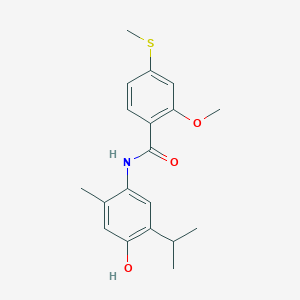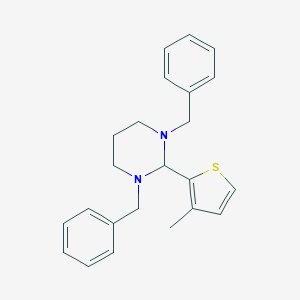
2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinoline and a quinazolinone moiety
准备方法
The synthesis of 2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be achieved through both conventional and microwave-induced methods. One common synthetic route involves the condensation of 2-chloro-7-methoxy-3-formylquinoline with 3-amino-4-(phenyldiazenyl) phenol under microwave irradiation. This reaction yields the intermediate compound 3-[(1E)-1-aza-2-(2-chloro-7-methoxy-3-quinolyl)-vinyl]-4-(aryldiazenyl) phenol. Subsequent cyclization with chloroacetylchloride and 2-mercapto acetic acid under microwave irradiation produces the target compound .
化学反应分析
2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce simpler quinoline derivatives .
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Industry: Its potential use in materials science, particularly in the development of novel polymers and coatings, is being explored.
作用机制
The mechanism of action of 2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound is believed to bind to DNA with high affinity, inhibiting DNA topoisomerase and displaying cytotoxic and antitumor activities. This binding disrupts the normal function of the enzyme, leading to cell death in rapidly dividing cells .
相似化合物的比较
2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared to other quinazolinone derivatives, such as:
2-(2-chloro-7-methoxy-3-quinolyl)-3-[3-hydroxy-6-(aryldiazenyl) phenyl]-1,3-thiazolidin-4-one: This compound also contains a quinoline moiety and has shown similar biological activities.
3-chloro-4-(2-chloro-7-methoxy-3-quinolyl)-1-[3-hydroxy-6-(aryldiazenyl) phenyl] azetidin-2-one: Another related compound with potential antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific structural features and the combination of quinoline and quinazolinone moieties, which contribute to its diverse range of applications and biological activities.
属性
分子式 |
C24H18ClN3O2 |
|---|---|
分子量 |
415.9g/mol |
IUPAC 名称 |
2-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H18ClN3O2/c1-30-17-12-11-15-13-19(22(25)26-21(15)14-17)23-27-20-10-6-5-9-18(20)24(29)28(23)16-7-3-2-4-8-16/h2-14,23,27H,1H3 |
InChI 键 |
RHGIAUDSHVHYIO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)Cl |
规范 SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-phenyl-1-piperidinyl)carbonyl]-N,N-dipropylbenzenesulfonamide](/img/structure/B395169.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B395173.png)

![(5-Bromo-pyridin-3-yl)-[4-(4-methoxy-phenyl)-piperazin-1-yl]-methanone](/img/structure/B395178.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B395179.png)
![N-[2-(2-chlorophenoxy)ethyl]-1-methoxy-2-naphthamide](/img/structure/B395180.png)
![2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL](/img/structure/B395181.png)
![4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B395184.png)
![1-Benzhydryl-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B395186.png)
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B395187.png)
![5-bromo-N-[4-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B395188.png)

![2-hydroxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B395191.png)
![N-[4-(acetylamino)phenyl]-4-pentenamide](/img/structure/B395192.png)
